molecular formula C11H11NO B1618556 N-Acetyl-3-methylindole CAS No. 23543-66-0

N-Acetyl-3-methylindole

Cat. No. B1618556
CAS RN: 23543-66-0
M. Wt: 173.21 g/mol
InChI Key: BWMWADPREVTFDJ-UHFFFAOYSA-N
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Description

“N-Acetyl-3-methylindole” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years due to their biological significance . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of “N-Acetyl-3-methylindole” can be viewed using Java or Javascript . The IUPAC Standard InChIKey for “N-Acetyl-3-methylindole” is BWMWADPREVTFDJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Indoles are highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation and acylation . The 3-position is the most reactive site on the unsubstituted ring, by virtue of its increased electron density .

Scientific Research Applications

  • Chemical Synthesis and Organic Reactions :

    • The acetylation of methylindoles, including N-Acetyl-3-methylindole, is an important process in organic chemistry. Zhungietu, Sukhanyuk, and Protsap (1970) discuss the formation of perchlorates of the 3H-indole form of 3-acetylindoles, which are converted into 3-acetylindoles in high yields (Zhungietu, Sukhanyuk, & Protsap, 1970).
    • Yan (2012) studied the synthesis of novel 3-methylindole derivatives, which are important intermediates for the synthesis of photochromic dyes (Yan, 2012).
  • Biomedical Research and Pharmacology :

    • A study by Panada et al. (2022) found that 3-acetyl-5-hydroxy-2-methylindole could reduce mitochondrial membrane potential and decrease proliferation in glioma cells, indicating potential pharmacological applications (Panada et al., 2022).
    • Ran et al. (2010) discovered that N-arylsulfonyl-3-acetylindole analogs showed significant anti-HIV-1 activity in vitro, highlighting the potential use of these compounds in antiviral therapies (Ran et al., 2010).
  • Environmental Science and Pollution Control :

    • Hu et al. (2022) studied the degradation of 3-methylindole, an organic pollutant in livestock compost, using microorganisms. This research contributes to the field of environmental remediation and pollution control (Hu et al., 2022).

Mechanism of Action

The metabolism of tryptophan in the body occurs via the 5-hydroxyindole and the kynurenine pathways . Major metabolic products from the 5-hydroxyindole pathway are serotonin (5-hydroxytryptamine) and melatonin (N-acetyl-5-methoxytryptamine) .

Safety and Hazards

“N-Acetyl-3-methylindole” should be handled with care. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also toxic to aquatic life .

Future Directions

Future research could focus on developing more efficient and environmentally friendly methods for the synthesis of “N-Acetyl-3-methylindole” and its derivatives . Additionally, further exploration of its physical and chemical properties, as well as its potential applications in various fields, could be beneficial.

properties

IUPAC Name

1-(3-methylindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-7-12(9(2)13)11-6-4-3-5-10(8)11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMWADPREVTFDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=CC=CC=C12)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178132
Record name 1H-Indole, 1-acetyl-3-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-3-methylindole

CAS RN

23543-66-0
Record name 1-(3-Methyl-1H-indol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23543-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylskatole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acetylskatole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79240
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indole, 1-acetyl-3-methyl- (9CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYLSKATOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D27BUG43N1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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